Mtb ATP synthase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

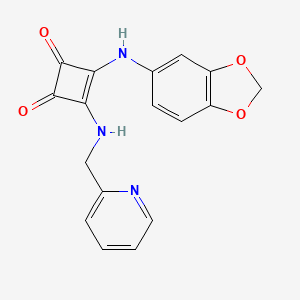

Structure

3D Structure

Properties

Molecular Formula |

C17H13N3O4 |

|---|---|

Molecular Weight |

323.30 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-5-ylamino)-4-(pyridin-2-ylmethylamino)cyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C17H13N3O4/c21-16-14(19-8-11-3-1-2-6-18-11)15(17(16)22)20-10-4-5-12-13(7-10)24-9-23-12/h1-7,19-20H,8-9H2 |

InChI Key |

ZEYYGLIHJGBVNS-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC3=C(C(=O)C3=O)NCC4=CC=CC=N4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mycobacterium tuberculosis ATP Synthase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information specifically detailing the mechanism of action, comprehensive quantitative data, and detailed experimental protocols for "Mtb ATP synthase-IN-1" is limited in the provided search results. This guide will focus on the well-characterized mechanisms of potent Mycobacterium tuberculosis (Mtb) ATP synthase inhibitors, such as bedaquiline (TMC207), which are expected to share a similar mechanism of action with this compound. The available data for this compound is included.

Introduction

The F1Fo-ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis, responsible for generating the majority of the cell's adenosine triphosphate (ATP) through oxidative phosphorylation.[1][2][3] This enzyme has been validated as a prime target for novel anti-tubercular drugs, particularly for combating multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2][3] Inhibitors of Mtb ATP synthase disrupt the energy metabolism of the bacterium, leading to cell death.[3] This guide provides a detailed overview of the mechanism of action, quantitative data on inhibitory activity, and the experimental protocols used to characterize these inhibitors.

Mechanism of Action

The Mtb F1Fo-ATP synthase is a multi-subunit complex composed of a soluble F1 catalytic domain and a membrane-embedded Fo proton-translocating domain.[4] The Fo domain contains a rotating ring of c-subunits that is essential for coupling the proton motive force (PMF) to ATP synthesis.[5][6]

Potent Mtb ATP synthase inhibitors, such as the diarylquinoline bedaquiline, exert their effect by directly binding to the Fo domain. The primary target is the oligomeric c-subunit ring.[3][7] This binding event physically obstructs the rotation of the c-ring, which is driven by the translocation of protons across the mycobacterial inner membrane.[6] By locking the rotor, the inhibitor effectively uncouples the PMF from the catalytic activity of the F1 domain, halting ATP synthesis.[5][6] This leads to a rapid depletion of cellular ATP levels, ultimately resulting in bacterial death.[8]

Some inhibitors, at higher concentrations, may also exhibit a secondary effect of dissipating the PMF by allowing proton translocation without ATP synthesis, an effect known as uncoupling.[6]

Signaling Pathway Diagram

Caption: Inhibition of the Fo subunit's c-ring by a drug molecule prevents ATP synthesis.

Quantitative Data

The potency of Mtb ATP synthase inhibitors is typically quantified by their Minimum Inhibitory Concentration (MIC) against whole Mtb cells and their half-maximal inhibitory concentration (IC50) against the isolated ATP synthase enzyme.

| Compound | Target Organism/System | Parameter | Value | Reference(s) |

| This compound | Mycobacterium tuberculosis | MIC | 0.452 - 0.499 µg/mL | [9] |

| Bedaquiline (TMC207) | Mycobacterium tuberculosis H37Rv | MIC99 | 0.03 µg/mL (54 nM) | [6] |

| Bedaquiline (TMC207) | M. smegmatis ATP Synthase (IMVs) | IC50 | 10 nM | [10] |

| Bedaquiline (TMC207) | Human Mitochondrial ATP Synthase | IC50 | >200 µM | [10] |

| Compound 5228485 | M. smegmatis ATP Synthase (IMVs) | IC50 | 0.34 µM | [4] |

| Compound 5228485 | Mycobacterium tuberculosis H37Rv | MIC90 | 1 µM | [4] |

| Compound 5220632 | M. smegmatis ATP Synthase (IMVs) | IC50 | 4 µM | [4] |

| Compound 5220632 | Mycobacterium tuberculosis H37Rv | MIC90 | 7 µM | [4] |

| Quinoline Aryl-sulfonamide Lead | Mycobacterium ATPase | IC50 | 0.51 µM | [11] |

| Quinoline Aryl-sulfonamide Lead | Mammalian ATPase | IC50 | >100 µM | [11] |

Experimental Protocols

ATP Synthesis Inhibition Assay in Inverted Membrane Vesicles (IMVs)

This assay directly measures the effect of an inhibitor on the ATP synthesis activity of the enzyme in a cell-free system.

Methodology:

-

Preparation of IMVs:

-

Cultivate Mycobacterium smegmatis (a non-pathogenic model for Mtb) to mid-log phase.

-

Harvest cells by centrifugation and wash with a suitable buffer.

-

Resuspend the cell pellet in a lysis buffer containing DNase and lysozyme.

-

Disrupt the cells using a French press or sonication.

-

Remove unbroken cells and debris by low-speed centrifugation.

-

Pellet the IMVs from the supernatant by ultracentrifugation.

-

Resuspend the IMV pellet in a storage buffer and determine the protein concentration.

-

-

ATP Synthesis Assay:

-

Incubate IMVs (e.g., 150 µg/ml) at a controlled temperature (e.g., 25°C) in a reaction buffer.

-

Add the test compound (inhibitor) at various concentrations.

-

Initiate the reaction by adding a respiratory substrate (e.g., succinate or NADH) to generate a proton motive force.

-

Add ADP and inorganic phosphate (Pi) to the reaction.

-

The reaction is coupled to an ADP-regenerating system, where the produced ATP is used to phosphorylate a substrate (e.g., glucose), which is then oxidized, leading to the reduction of NADP+ to NADPH.

-

Monitor the increase in NADPH absorbance spectrophotometrically at 340 nm over time.[10]

-

Calculate the rate of ATP synthesis and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

-

Workflow Diagram: ATP Synthesis Inhibition Assay

References

- 1. Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. What are mycobacterial ATP synthase inhibitors and how do they work? [synapse.patsnap.com]

- 4. Mycobacterium tuberculosis F-ATP Synthase Inhibitors and Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioenergetic Heterogeneity in Mycobacterium tuberculosis Residing in Different Subcellular Niches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound|CAS 2642394-38-3|DC Chemicals [dcchemicals.com]

- 10. research.vu.nl [research.vu.nl]

- 11. iomcworld.com [iomcworld.com]

The Discovery and Synthesis of Novel Mtb ATP Synthase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of a novel class of Mycobacterium tuberculosis (Mtb) ATP synthase inhibitors. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the development of new therapeutic agents with novel mechanisms of action. The F1Fo-ATP synthase, a crucial enzyme for Mtb's energy metabolism, has been validated as a prime target for such interventions.[1][2] This document details the discovery pipeline, synthetic methodologies, and key experimental protocols for a representative non-diarylquinoline inhibitor, offering a blueprint for researchers in the field.

Discovery of a Novel Inhibitor Scaffold

The identification of new Mtb ATP synthase inhibitors often begins with high-throughput screening (HTS) of diverse compound libraries. A notable discovery campaign identified a 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one scaffold as a promising starting point for a new class of non-diarylquinoline inhibitors.[3][4]

The general workflow for the discovery of such inhibitors is outlined below:

This process led to the identification of compounds with significant inhibitory activity against Mtb, such as derivatives of the 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one scaffold.[3][4]

Synthesis of a Representative Mtb ATP synthase Inhibitor

The synthesis of the 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one scaffold is a key step in developing these novel inhibitors. The general synthetic route is depicted below.

A scaffold hopping approach from this initial hit led to the identification of compounds with improved activity against M. tuberculosis H37Rv.[3]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative compounds from this class against Mtb ATP synthase and the H37Rv strain.

| Compound ID | Mtb ATP Synthase IC50 (µM) | Mtb H37Rv MIC (µg/mL) | Cytotoxicity (Vero cells) IC50 (µg/mL) | Reference |

| Hit 1 | - | >50 | - | [3] |

| 14a | - | 6.25 | >100 | [3] |

| 14b | - | 3.12 | >100 | [3] |

| 24a | - | 1.56 | >100 | [3] |

Detailed Experimental Protocols

General Synthesis Protocol for 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one Derivatives

This protocol is a generalized representation based on published methods for the synthesis of pyrazolopyrimidinone-based inhibitors.[3][5]

-

Step 1: Synthesis of the Pyrazolone Intermediate:

-

A mixture of an appropriate β-ketoester and a substituted hydrazine is refluxed in a suitable solvent (e.g., ethanol) for 4-6 hours.

-

The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the pyrazolone intermediate.

-

-

Step 2: Cyclization to the Pyrazolopyrimidinone Core:

-

The pyrazolone intermediate is reacted with a suitable cyclizing agent (e.g., ethyl cyanoacetate) in the presence of a base (e.g., piperidine) in a high-boiling point solvent (e.g., n-butanol).

-

The mixture is heated to reflux for 12-18 hours.

-

After cooling, the product is isolated by filtration, washed, and purified by recrystallization or column chromatography.

-

-

Step 3: Functionalization of the Core Scaffold:

-

The core scaffold can be further modified, for example, by N-alkylation or N-arylation.

-

The pyrazolopyrimidinone is treated with an appropriate alkyl or aryl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

-

The reaction is stirred at room temperature or heated as required.

-

The final product is isolated by aqueous workup and purified by column chromatography.

-

ATP Synthesis Inhibition Assay in M. smegmatis Inverted Membrane Vesicles (IMVs)

This assay measures the ability of a compound to inhibit ATP synthesis driven by the electron transport chain in IMVs.[6][7][8]

-

Preparation of IMVs:

-

M. smegmatis cells are grown to mid-log phase, harvested, and washed.

-

Cells are resuspended in a lysis buffer and disrupted by sonication or French press.

-

Unbroken cells and debris are removed by low-speed centrifugation.

-

The supernatant is subjected to ultracentrifugation to pellet the membrane fraction.

-

The pellet is resuspended in a suitable buffer to obtain IMVs.

-

-

ATP Synthesis Assay:

-

IMVs are incubated in a reaction buffer containing a respiratory substrate (e.g., NADH or succinate), ADP, and inorganic phosphate.[8][9]

-

The test compound, dissolved in DMSO, is added at various concentrations.

-

The reaction is initiated and incubated at 37°C.

-

The amount of ATP produced is quantified using a luciferin-luciferase-based assay, where the luminescence generated is proportional to the ATP concentration.[10]

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

-

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.[11][12][13]

-

Preparation of Inoculum:

-

M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

The bacterial culture is adjusted to a McFarland standard of 1.0 and then diluted.

-

-

Assay Setup:

-

Two-fold serial dilutions of the test compound are prepared in a 96-well microplate.

-

The diluted bacterial inoculum is added to each well.

-

Control wells (no drug and no bacteria) are included.

-

The plate is sealed and incubated at 37°C for 5-7 days.[12]

-

-

Reading the Results:

-

A freshly prepared solution of Alamar Blue reagent is added to each well.

-

The plate is re-incubated for 24 hours.

-

A color change from blue (no growth) to pink (growth) is observed.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change.[11]

-

Mechanism of Action

Inhibitors of the Mtb ATP synthase, including diarylquinolines and the pyrazolopyrimidinone scaffold discussed herein, target the enzyme's function of generating ATP, which is essential for the bacterium's survival.[2][14] While diarylquinolines like bedaquiline are known to bind to the c-subunit of the Fo domain, disrupting the proton motive force, other inhibitors may target different subunits or binding sites.[14] For instance, the novel inhibitor GaMF1 has been shown to target the γ subunit of the ATP synthase.[1][2] The sensitivity of some of these new inhibitor classes to bedaquiline-resistant strains suggests they may interact with the ATP synthase in a different manner than bedaquiline.[15]

Conclusion

The discovery and development of novel Mtb ATP synthase inhibitors, such as those based on the 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one scaffold, represent a significant advancement in the fight against tuberculosis. This technical guide provides a foundational understanding of the discovery process, synthetic strategies, and essential experimental protocols for researchers in this critical area of drug development. The continued exploration of new scaffolds and a deeper understanding of their interactions with the Mtb ATP synthase will be crucial in overcoming the challenge of drug-resistant tuberculosis.

References

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. Discovery of a Novel Mycobacterial F-ATP Synthase Inhibitor and its Potency in Combination with Diarylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and synthesis of novel inhibitors of mycobacterium ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazolopyridine pyrimidone hybrids as potential DprE1 inhibitors, design, synthesis and biological evaluation as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple assay for inhibitors of mycobacterial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple assay for inhibitors of mycobacterial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

Probing the Achilles' Heel of Tuberculosis: A Technical Guide to the Mtb ATP Synthase-IN-1 Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site of inhibitors on the Mycobacterium tuberculosis (Mtb) ATP synthase, a critical enzyme for the bacterium's survival and a validated target for novel anti-tubercular drugs. While direct, comprehensive data on a compound specifically named "Mtb ATP synthase-IN-1" is limited in publicly available literature, this document leverages the extensive research on the well-characterized inhibitor bedaquiline (TMC207) and other novel inhibitors to elucidate the binding mechanisms and guide future drug discovery efforts.

The Mtb ATP Synthase: A Vital Energy Hub

The Mycobacterium tuberculosis F1Fo-ATP synthase is a multi-subunit enzyme complex responsible for the majority of ATP synthesis, the universal energy currency of the cell.[1] It couples the electrochemical potential of a proton gradient across the inner membrane to the synthesis of ATP from ADP and inorganic phosphate.[2][3] This enzyme is essential for both replicating and non-replicating Mtb, making it an attractive target for drugs aimed at treating active and latent tuberculosis infections.[1][3]

The enzyme consists of two main domains: the membrane-embedded F_o_ domain, which facilitates proton translocation, and the cytoplasmic F_1_ domain, which houses the catalytic sites for ATP synthesis.[1] The F_o_ domain is comprised of subunits a, b', and a ring of c subunits, while the F_1_ domain consists of α, β, γ, δ, and ε subunits.[2][4][5]

The Inhibitor Binding Site: Insights from Bedaquiline

The diarylquinoline drug bedaquiline is a potent inhibitor of Mtb ATP synthase and a cornerstone in the treatment of multidrug-resistant tuberculosis.[6][7] Structural studies, primarily through cryo-electron microscopy (cryo-EM) of the M. smegmatis ATP synthase (a close homolog), have revealed the precise binding site of bedaquiline.[6][8]

Bedaquiline binds to the c-subunit ring within the F_o_ domain.[1] Specifically, it interacts with a pocket formed at the interface of the a and c subunits, effectively locking the c-ring and preventing its rotation.[6][8] This rotational inhibition decouples the proton motive force from ATP synthesis, leading to a rapid depletion of cellular energy and bacterial death. Cryo-EM structures have shown that multiple bedaquiline molecules can bind to the c-ring, with distinct binding modes at the c-only sites and at the interface with subunit a.[1][3] The high aromatic residue content of the mycobacterial c-subunit is thought to facilitate the hydrophobic interactions with bedaquiline.[1]

Quantitative Data on Mtb ATP Synthase Inhibitors

The following table summarizes the available quantitative data for various inhibitors of Mtb ATP synthase. This data is crucial for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.

| Inhibitor | Target Subunit | Assay Type | Potency | Reference |

| Bedaquiline (TMC207) | c-subunit | Mtb ATP synthase inhibition | IC50: 10 nM | [9] |

| M. tuberculosis growth | MIC: 30 nM | [9] | ||

| M. smegmatis growth | MIC: 15 nM | [9] | ||

| This compound (compound 6ab) | ATP synthase | M. tuberculosis growth | MIC: 0.452-0.499 µg/mL | [10] |

| Squaramides | Not specified | Mtb growth | MIC90: 4.0 µg/mL | [3] |

| Tetrahydronaphthalene amides | Not specified | Mtb growth (MABA) | MIC90: 0.21 µg/mL | [3] |

| GaMF1 | γ-subunit | ATP synthesis inhibition | - | [11] |

| DeMF1 | δ-subunit | ATP synthesis inhibition | - | [1] |

| EGCG | ε-subunit | ATP synthesis inhibition | Nanomolar range | [11] |

Experimental Protocols for Inhibitor Characterization

The identification and characterization of Mtb ATP synthase inhibitors involve a series of biochemical and biophysical experiments. Below are generalized protocols for key assays.

Purification of Mtb ATP Synthase

-

Strain Engineering: Introduce an affinity tag (e.g., 3xFLAG) to the C-terminus of a subunit (e.g., β-subunit) in the M. smegmatis or M. tuberculosis chromosome.[8]

-

Cell Culture and Membrane Preparation: Grow the engineered strain in appropriate culture medium. Harvest the cells and lyse them to isolate the cell membranes.

-

Solubilization: Solubilize the membrane proteins using a suitable detergent.

-

Affinity Chromatography: Use affinity resin (e.g., anti-FLAG antibody-conjugated beads) to capture the tagged ATP synthase complex.

-

Elution: Elute the purified enzyme from the resin.

In Vitro ATP Synthesis/Hydrolysis Assays

-

Reconstitution: Reconstitute the purified ATP synthase into artificial liposomes (proteoliposomes) to create a proton gradient.

-

ATP Synthesis Assay:

-

Establish a proton gradient across the liposome membrane (e.g., by acid-base transition).

-

Add ADP and a luciferin/luciferase-based ATP detection reagent.

-

Measure the luminescence, which is proportional to the rate of ATP synthesis.

-

Perform the assay in the presence of varying concentrations of the inhibitor to determine the IC50.

-

-

ATP Hydrolysis (ATPase) Assay:

-

Add ATP to the proteoliposomes.

-

Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) using a colorimetric method (e.g., malachite green assay).

-

Determine the inhibitory effect of the compound on ATPase activity.

-

Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)

-

Sample Preparation: Mix the purified ATP synthase with the inhibitor of interest.

-

Grid Preparation: Apply the complex to a cryo-EM grid and plunge-freeze it in liquid ethane.

-

Data Collection: Collect a large dataset of particle images using a transmission electron microscope.

-

Image Processing and 3D Reconstruction: Use specialized software to align the particle images and reconstruct a high-resolution 3D map of the enzyme-inhibitor complex.

-

Model Building and Analysis: Build an atomic model into the cryo-EM density map to visualize the binding site and interactions between the inhibitor and the enzyme.

Visualizing the Binding and Workflow

The following diagrams, generated using the DOT language, illustrate the binding of bedaquiline to the ATP synthase c-ring and a typical experimental workflow for inhibitor characterization.

Caption: Bedaquiline binds to the c-ring of the F0 domain.

Caption: Workflow for characterizing Mtb ATP synthase inhibitors.

References

- 1. Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of the ATP synthase from Mycobacterium smegmatis provides targets for treating tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycobacterium tuberculosis F-ATP Synthase Inhibitors and Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure of mycobacterial ATP synthase bound to the tuberculosis drug bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure of ATP synthase from Mycobacterium smegmatis provides targets for treating tuberculosis | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]

- 8. biorxiv.org [biorxiv.org]

- 9. Selectivity of TMC207 towards Mycobacterial ATP Synthase Compared with That towards the Eukaryotic Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

Target Validation of Mtb ATP Synthase-IN-1 in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates the development of novel therapeutics with unique mechanisms of action. One of the most promising and clinically validated targets in Mtb is the F1Fo-ATP synthase, a crucial enzyme for cellular energy production.[1][2] Inhibition of this enzyme disrupts the proton motive force and depletes ATP levels, leading to bacterial death.[3] This technical guide focuses on the target validation of Mtb ATP synthase-IN-1, a potent inhibitor of Mtb ATP synthase, providing a comprehensive overview of its quantitative data, the experimental protocols used for its validation, and a visualization of the underlying pathways and workflows. While the specific compound "this compound" is commercially available, detailed preclinical data is more extensively published for a closely related analog, here referred to by its designation in a key publication, compound 9d. This guide will utilize the data for compound 9d as a representative example of this class of inhibitors.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the Mtb ATP synthase inhibitor, compound 9d, demonstrating its potency, selectivity, and in vivo efficacy.[4]

Table 1: In Vitro Activity of Compound 9d [4]

| Parameter | Value | Species/Cell Line |

| M. smegmatis ATPase IC50 | 0.51 µM | Mycobacterium smegmatis |

| Mammalian ATPase IC50 | >100 µM | Bovine Heart Mitochondria |

| Selectivity Index | >200 | |

| M. tuberculosis H37Rv MIC | 3.12 µg/mL | Mycobacterium tuberculosis H37Rv |

| Cytotoxicity (CC50) | >300 µg/mL | Vero Cells |

Table 2: In Vivo Efficacy of Compound 9d in a Murine Model of Chronic TB [4]

| Treatment Group | Dose | Log10 CFU Reduction (Lungs) | Log10 CFU Reduction (Spleen) |

| Untreated Control | - | - | - |

| Compound 9d | 173 µmol/kg | 2.12 | 2.12 |

| Ethambutol | - | Approx. 1.0 | Approx. 1.0 |

Table 3: Pharmacokinetic Parameters of Compound 9d in Rats [4]

| Parameter | Value (p.o. administration) | Value (IV administration) |

| Half-life (t1/2) | 4.2 h | - |

| Clearance (CL) | 0.06 L/h/kg | - |

| Volume of Distribution (Vss) | 0.41 L/kg | - |

| Absolute Bioavailability | 1.72% | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the key experimental protocols relevant to the validation of Mtb ATP synthase inhibitors.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a fundamental measure of a compound's antibacterial activity.

Broth Microdilution Method: [6][7]

-

Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. The culture is grown to mid-log phase (OD600 of 0.4-0.6). The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: The test compound is serially diluted in a 96-well microplate to obtain a range of concentrations.

-

Incubation: The diluted bacterial inoculum is added to each well of the microplate containing the test compound. The plate is sealed and incubated at 37°C for 7-14 days.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth of bacteria. Visual inspection or the use of a viability indicator like Resazurin can be employed for this purpose.

Mtb ATP Synthase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of Mtb ATP synthase.

Inverted Membrane Vesicle (IMV) Assay: [3][8]

-

IMV Preparation: M. smegmatis is grown to mid-log phase, harvested, and subjected to mechanical disruption (e.g., French press) to generate inverted membrane vesicles.

-

ATP Synthesis Measurement: The IMVs are incubated with the test compound at various concentrations. The ATP synthesis reaction is initiated by the addition of substrates like NADH and ADP. The amount of ATP produced is quantified using a luciferin-luciferase-based assay, which generates a luminescent signal proportional to the ATP concentration.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the ATP synthase activity (IC50) is calculated from the dose-response curve.

Cytotoxicity Assay

Evaluating the toxicity of a compound against mammalian cells is a critical step in drug development to ensure its safety profile.

MTT Assay:

-

Cell Culture: Vero cells (or another suitable mammalian cell line) are seeded in a 96-well plate and incubated overnight to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

-

Quantification: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

CC50 Determination: The cytotoxic concentration 50 (CC50), the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway of Mtb ATP Synthase Inhibition

Caption: Inhibition of Mtb ATP synthase by this compound.

Experimental Workflow for Target Validation

Caption: Workflow for the target validation of an Mtb ATP synthase inhibitor.

Conclusion

The comprehensive data presented in this guide strongly supports the validation of the F1Fo-ATP synthase as a critical target for the development of new anti-tuberculosis drugs. The representative compound, a close analog of this compound, demonstrates potent and selective inhibition of the mycobacterial ATP synthase, significant in vivo efficacy, and a promising safety profile. The detailed experimental protocols provided herein offer a framework for the continued research and development of novel ATP synthase inhibitors to combat the global threat of tuberculosis.

References

- 1. Mycobacterium tuberculosis F-ATP Synthase Inhibitors and Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. iomcworld.com [iomcworld.com]

- 6. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATP Synthase Inhibitors as Anti-tubercular Agents: QSAR Studies in Novel Substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Mycobacterial F-ATP Synthase C-Terminal α Subunit Interaction Motif on Rotary Subunit γ - PMC [pmc.ncbi.nlm.nih.gov]

The γ-Subunit: A Linchpin in Mycobacterium tuberculosis ATP Synthase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The F1Fo-ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Its essential role in producing the cellular energy currency, ATP, under various physiological conditions has validated it as a prime target for novel anti-tubercular drug development. Within this complex molecular machine, the central stalk, comprising the γ and ε subunits, plays a pivotal role in coupling proton translocation to ATP synthesis through a sophisticated rotational mechanism. The γ-subunit, in particular, is not only a crucial component of the enzyme's catalytic cycle but also possesses unique structural features in mycobacteria that are being exploited for the development of targeted inhibitors. This technical guide provides a comprehensive overview of the structure and function of the Mtb ATP synthase γ-subunit, its role in the enzyme's mechanism, and its significance as a target for inhibition. We present a compilation of quantitative data on inhibitors, detailed experimental protocols for key assays, and visual representations of the underlying molecular processes to serve as a valuable resource for the scientific community engaged in tuberculosis research and drug discovery.

Introduction

Tuberculosis remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. This necessitates the discovery of novel drug targets and therapeutic agents. The Mtb F1Fo-ATP synthase, an enzyme essential for both replicating and dormant bacilli, has emerged as a clinically validated target.[1] The approval of bedaquiline, a diarylquinoline that targets the Fo subunit of ATP synthase, has paved the way for further exploration of this enzyme complex as a source of new anti-tubercular agents.[2][3]

The F1Fo-ATP synthase is a multi-subunit complex composed of a membrane-embedded Fo domain that facilitates proton translocation and a soluble F1 domain that catalyzes ATP synthesis.[4] The rotation of the central stalk, driven by the proton motive force, induces conformational changes in the catalytic β-subunits of the F1 domain, leading to ATP synthesis.[5][6] The γ-subunit forms the core of this central stalk and is instrumental in this energy coupling process.[5][7]

Notably, the mycobacterial ATP synthase possesses unique structural features that distinguish it from its human mitochondrial counterpart, offering opportunities for selective inhibition.[2][8] The γ-subunit in Mtb, for instance, contains a unique loop region that is absent in other bacteria and eukaryotes.[8][9][10] This guide will delve into the intricacies of the γ-subunit's role in Mtb ATP synthase function and its inhibition, providing a technical foundation for researchers in the field.

Structure and Function of the Mtb ATP Synthase γ-Subunit

The Mtb ATP synthase consists of the F1 sector (α3β3γδε) and the Fo sector (ab'bδc9).[4] The γ-subunit, along with the ε-subunit and the c-ring, forms the rotor of this molecular motor.[4] As protons flow through the Fo domain, the c-ring rotates, driving the rotation of the attached γ and ε subunits. The asymmetric shape of the γ-subunit as it rotates within the α3β3 hexamer of the F1 domain induces sequential conformational changes in the three catalytic β-subunits, cycling them through "open," "loose," and "tight" states to bind ADP and Pi, synthesize ATP, and release ATP, respectively.[6][11]

A key distinguishing feature of the mycobacterial ATP synthase is a unique mechanism for the auto-inhibition of ATP hydrolysis. This involves an extended C-terminal region of one of the α-subunits that engages with a specific loop in the γ-subunit, effectively acting as a ratchet to prevent rotation in the hydrolytic direction.[1][2][3] This is crucial for the bacterium's survival in low-energy states, preventing the wasteful depletion of ATP.[1]

Furthermore, the Mtb γ-subunit possesses a unique 13- to 14-amino acid loop (residues ~165-178) that is not found in other organisms.[9][10][12] Deletion of this loop has been shown to decrease ATP synthesis and increase ATP hydrolysis, highlighting its importance in the catalytic mechanism and regulation.[10] This unique structural element presents an attractive target for the development of species-specific inhibitors.[8][9]

The γ-Subunit as a Drug Target

The unique structural and functional aspects of the Mtb ATP synthase γ-subunit make it a compelling target for novel anti-tubercular drugs. Inhibitors that specifically target these unique mycobacterial features are expected to have a high degree of selectivity and a reduced risk of off-target effects on the human mitochondrial ATP synthase.

One such inhibitor, GaMF1, has been identified to specifically target the unique γ-loop of the Mtb ATP synthase.[8][13] This compound has demonstrated potent bactericidal activity against M. tuberculosis, including drug-resistant strains, and M. abscessus.[13] The mechanism of action involves the disruption of the normal function of the γ-subunit, leading to the inhibition of ATP synthesis and subsequent bacterial cell death.

The interaction between the C-terminal extension of the α-subunit and the γ-subunit for auto-inhibition of ATP hydrolysis also presents a potential target.[14] A small molecule, AlMF1, has been developed to target this α-γ interface, demonstrating the feasibility of this approach.[14]

Quantitative Data on Mtb ATP Synthase Inhibitors

The following tables summarize the quantitative data for various inhibitors targeting the Mtb ATP synthase, with a focus on those interacting with or whose effects are related to the γ-subunit.

| Inhibitor | Target Subunit(s) | Assay Type | Test Organism/System | IC50 | MIC | Citation(s) |

| GaMF1 | γ-subunit (loop) | Intracellular ATP synthesis | M. abscessus | 10 ± 0.9 µM | [13] | |

| NADH-driven ATP synthesis | M. abscessus IMVs | 13 ± 2.5 µM | [13] | |||

| Growth Inhibition | M. abscessus ATCC 19977 | 13 ± 2.1 µM (MIC50) | [13] | |||

| Growth Inhibition | M. tuberculosis | 33 µM (MIC50) | [13] | |||

| Growth Inhibition | M. bovis BCG | 17 µM (MIC50) | [13] | |||

| AlMF1 | α-γ interface | NADH-driven ATP synthesis | Mycobacterial IMVs | ~µM range | [10][14] | |

| Reconstituted F1Fo-ATP synthase | Recombinant | ~µM range | [10][14] | |||

| Bedaquiline (BDQ) | c, ε subunits | ATP synthesis | M. phlei IMVs | 20-25 nM | [8] | |

| Growth Inhibition | M. tuberculosis H37Rv | 0.03 µg/mL (MIC99) | ||||

| TBAJ-876 | c, a subunits | Growth Inhibition | M. tuberculosis | 0.004 µg/mL (MIC90) | ||

| SQ31f | a-c interface | ATP synthesis | Purified Mtb ATP synthase | ~10-fold more potent than ATP hydrolysis inhibition | ||

| Growth Inhibition | M. smegmatis | 12.5 µM (MIC90) | ||||

| Epigallocatechin gallate (EGCG) | ε subunit | NADH-driven ATP synthesis | 155 nM | [10] | ||

| Succinate-driven ATP synthesis | 2.2 µM | [10] | ||||

| Growth Inhibition | M. tuberculosis H37Rv | 4.25 µM (MIC50) | [10] | |||

| DeMF1 | δ subunit | NADH- and succinate-driven ATP synthesis | Mycobacterial IMVs & reconstituted F-ATP synthase | ~0.5 µM | [10] |

Experimental Protocols

Preparation of Inverted Membrane Vesicles (IMVs) from Mycobacterium smegmatis

This protocol is adapted from established methods for preparing IMVs, which are essential for in vitro ATP synthesis and hydrolysis assays.[1][6][9]

-

Bacterial Culture: Grow M. smegmatis in 4 liters of Middlebrook 7H9 broth supplemented with ADC at 37°C with shaking to late-log phase.

-

Cell Harvesting: Centrifuge the culture at 6,000 x g for 20 minutes at 4°C. Wash the cell pellet twice with a suitable buffer (e.g., 50 mM MOPS-NaOH, pH 7.0, 5 mM MgCl2).

-

Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM MOPS-NaOH, pH 7.0, 5 mM MgCl2, 1 mM PMSF, and DNase I). Lyse the cells by passing them through a French pressure cell at 16,000 psi three to four times.

-

Removal of Unbroken Cells: Centrifuge the lysate at 27,000 x g for 20 minutes at 4°C to pellet unbroken cells and large debris.

-

Isolation of Membranes: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 150,000 x g for 1 hour at 4°C to pellet the membrane fraction.

-

Vesicle Preparation: Resuspend the membrane pellet in a suitable buffer. To obtain uniformly oriented inside-out vesicles, the membrane suspension can be passed through a French press at a lower pressure (e.g., 8,000 psi).

-

Purification and Storage: The IMVs can be further purified by sucrose density gradient centrifugation. Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot the IMVs and store them at -80°C.

ATP Synthesis Assay using Luciferase

This assay measures the rate of ATP synthesis by IMVs or reconstituted proteoliposomes by detecting the light produced from the luciferase-catalyzed reaction of ATP with luciferin.[7][8]

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tricine-KOH, pH 7.5, 0.1 M NaCl, 5 mM KPi, 5 mM MgCl2).

-

Assay Setup: In a luminometer cuvette or a 96-well plate, combine the reaction buffer, 50 µg of IMVs, 50 µM ADP, 12.5 mM luciferin, and 25 ng of luciferase.

-

Initiation of Reaction: To energize the membranes and initiate ATP synthesis, add a respiratory substrate such as NADH (e.g., final concentration of 1 mM) or succinate (e.g., final concentration of 5 mM).

-

Measurement: Immediately start monitoring the luminescence signal over time using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP synthesis.

-

Controls and Inhibition: To test the effect of inhibitors, pre-incubate the IMVs with the compound for a specified time before initiating the reaction. Include negative controls such as the addition of an uncoupler (e.g., CCCP) or a known ATP synthase inhibitor (e.g., DCCD) to confirm that the measured ATP synthesis is dependent on the proton motive force and ATP synthase activity.[8]

ATP Hydrolysis Assay (Spectrophotometric)

This assay measures the ATP hydrolysis activity of ATP synthase by coupling the production of ADP to the oxidation of NADH in an enzyme-coupled reaction.[2][4]

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 100 mM KCl, pH 7.5-8.0). To this buffer, add 2.5 mM phosphoenolpyruvate, 200 µM NADH, pyruvate kinase (e.g., 10 units/mL), and lactate dehydrogenase (e.g., 10 units/mL).

-

Enzyme Preparation: Use either IMVs or purified, reconstituted F1Fo-ATP synthase. For mycobacterial ATP synthase, which has low intrinsic ATPase activity, a mutant with a truncated α-subunit C-terminus can be used to relieve auto-inhibition.

-

Assay Setup: In a spectrophotometer cuvette, add the reaction mixture and the enzyme preparation (e.g., 0.01-0.02 mg/mL protein).

-

Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis. The molar extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹.

-

Inhibitor Studies: To determine the effect of inhibitors, pre-incubate the enzyme with the desired concentration of the compound before adding ATP. The activity is typically defined as the portion sensitive to a known inhibitor like DCCD.

Visualizing the Molecular Mechanisms

The following diagrams, created using the DOT language, illustrate key aspects of the Mtb ATP synthase function and inhibition related to the γ-subunit.

Rotational Catalysis of Mtb ATP synthase

Caption: Rotational catalysis in Mtb ATP synthase.

Inhibition of Mtb ATP Synthase by Targeting the γ-Subunit Loop

References

- 1. Preparation of uniformly oriented inverted inner (cytoplasmic) membrane vesicles from Gram-negative bacterial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATP Synthase (FoF1-complex): Protocols [atpsynthase.info]

- 3. mdpi.com [mdpi.com]

- 4. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and identification of membrane vesicle-associated proteins in Gram-positive bacteria and mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of Uniformly Oriented Inverted Inner (Cytoplasmic) Membrane Vesicles from Gram-Negative Bacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cris.vtt.fi [cris.vtt.fi]

- 11. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of Immunity to Mycobacterial Infection with Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 14. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

The ε-Subunit of Mycobacterium tuberculosis ATP Synthase: A Novel Antitubercular Drug Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel drug targets. The F1Fo ATP synthase, a crucial enzyme for Mtb's energy metabolism, has been validated as a clinically relevant target. Within this complex, the ε-subunit (AtpC) presents a unique and promising focus for inhibitor development. This technical guide provides a comprehensive overview of the Mtb ATP synthase ε-subunit, detailing its structure, function, and regulatory mechanisms. It outlines key experimental protocols for studying the subunit and its inhibitors and presents quantitative data on known inhibitory compounds. Furthermore, this guide offers visualizations of the ε-subunit's regulatory pathway and a typical drug discovery workflow to aid researchers in this critical area of tuberculosis drug development.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The F1Fo ATP synthase is essential for Mtb's viability, playing a central role in generating ATP through oxidative phosphorylation. This enzyme is the target of the diarylquinoline drug bedaquiline, the first new TB drug approved in over 40 years, validating ATP synthase as a key target for antitubercular therapy.

The ATP synthase is a multi-subunit complex composed of a membrane-embedded Fo domain that facilitates proton translocation and a cytoplasmic F1 domain that synthesizes ATP. The ε-subunit is a component of the F1 domain and acts as an endogenous inhibitor of ATP hydrolysis, a critical regulatory function to prevent wasteful ATP consumption. Its unique structural features in Mtb and its crucial role in the enzyme's function make it an attractive target for the development of novel inhibitors with potentially high specificity.

Structure and Function of the Mtb ATP Synthase ε-Subunit

The Mtb ε-subunit is a small protein consisting of two distinct domains: an N-terminal β-barrel and a C-terminal domain composed of two α-helices.[1] This structure is significantly shorter than its counterparts in other bacteria due to a truncated C-terminal sequence.[2]

The ε-subunit exists in two principal conformational states:

-

Compact (inactive) state: The C-terminal α-helices are folded down onto the N-terminal domain. In this conformation, the ATP synthase is active in ATP synthesis.

-

Extended (inhibitory) state: The C-terminal α-helices extend to interact with the α and β subunits of the F1 domain, inhibiting the enzyme's ATPase activity.[1]

This conformational change is crucial for regulating the enzyme's function, preventing the wasteful hydrolysis of ATP when the proton motive force is low. The transition between these states is thought to be influenced by the binding of ATP to the ε-subunit and the membrane potential.[1]

The ε-Subunit as a Drug Target

The essentiality of the ATP synthase for Mtb survival, coupled with the unique structural aspects of its ε-subunit, makes it a compelling target for drug discovery. Inhibition of the ε-subunit's function can disrupt the regulation of ATP synthesis, leading to bacterial cell death.

The diarylquinoline drug bedaquiline (TMC207), while primarily targeting the c-subunit of the Fo domain, has also been shown to interact with the ε-subunit.[2][3] Evidence suggests a second binding site for bedaquiline on the ε-subunit, potentially interfering with the interaction between the ε and c subunits.[2][3] This dual-targeting mechanism may contribute to its potent antimycobacterial activity.

Other compounds, such as the natural product epigallocatechin gallate (EGCG) and the in-silico identified inhibitor EpNMF1, have also been shown to target the ε-subunit, demonstrating the druggability of this protein.[4]

Quantitative Data on ε-Subunit Inhibitors

The following table summarizes the available quantitative data for compounds known to inhibit the Mtb ATP synthase, with evidence suggesting interaction with the ε-subunit.

| Compound | Target Subunit(s) | Assay Type | Organism/System | IC50 | MIC | Reference(s) |

| Bedaquiline (TMC207) | c, ε | ATP synthesis | M. smegmatis inverted membrane vesicles | 10 nM | M. smegmatis: 10 nM | [5] |

| Epigallocatechin gallate (EGCG) | ε | NADH-driven ATP synthesis | M. smegmatis inverted membrane vesicles | 155 nM | M. tuberculosis H37Rv: 4.25 µM | [1] |

| Epigallocatechin gallate (EGCG) | ε | Succinate-driven ATP synthesis | M. smegmatis inverted membrane vesicles | 2.2 µM | - | [1] |

| EpNMF1 | ε | ATP synthesis | In silico prediction | ~0.2 µM | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Mtb ATP synthase ε-subunit and its inhibitors.

ATP Synthesis Assay in Inverted Membrane Vesicles (IMVs)

This assay measures the rate of ATP synthesis driven by an artificial proton gradient in IMVs prepared from M. smegmatis or M. bovis BCG.

Materials:

-

IMVs from M. smegmatis or M. bovis BCG

-

Assay buffer: 10 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

Substrates: 2 mM ADP, 20 mM KH2PO4, 10 mM succinate

-

ATP detection system: Luciferin-luciferase-based kit

-

Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare IMVs from mycobacterial cultures following established protocols.

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add the desired concentration of the inhibitor compound or vehicle control (DMSO) to the wells.

-

Add 25 µL of IMV suspension (typically 0.1 mg/mL final concentration) to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of a substrate mix containing ADP, KH2PO4, and succinate.

-

Immediately measure the luminescence using a plate reader at 37°C, taking readings every minute for 30 minutes.

-

The rate of ATP synthesis is calculated from the slope of the luminescence curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ATP Hydrolysis Assay

This assay measures the rate of ATP hydrolysis by the ATP synthase in IMVs.

Materials:

-

IMVs from M. smegmatis or M. bovis BCG

-

Assay buffer: 10 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

Substrate: 2 mM ATP

-

Malachite green reagent for phosphate detection

-

Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare IMVs as described for the ATP synthesis assay.

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add the desired concentration of the inhibitor compound or vehicle control (DMSO) to the wells.

-

Add 25 µL of IMV suspension to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of 2 mM ATP.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 34% acetic acid.

-

Add 100 µL of malachite green reagent to each well and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 650 nm using a plate reader.

-

The amount of inorganic phosphate released is determined from a standard curve.

-

Calculate the rate of ATP hydrolysis and determine the IC50 value as described above.

Tryptophan Fluorescence Quenching Assay

This biophysical assay can be used to study the direct binding of an inhibitor to the purified ε-subunit, which contains a native tryptophan residue.

Materials:

-

Purified Mtb ATP synthase ε-subunit

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl

-

Inhibitor compound

-

Fluorometer

Procedure:

-

Dialyze the purified ε-subunit against the assay buffer.

-

In a quartz cuvette, add the ε-subunit to a final concentration of 1-5 µM in the assay buffer.

-

Set the fluorometer to excite at 295 nm and record the emission spectrum from 310 to 400 nm.

-

Record the initial fluorescence spectrum of the protein.

-

Add small aliquots of the inhibitor from a concentrated stock solution to the cuvette.

-

After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum.

-

Correct the fluorescence intensity for dilution and inner filter effects.

-

The dissociation constant (Kd) can be determined by plotting the change in fluorescence intensity against the inhibitor concentration and fitting the data to a suitable binding model.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information on the interaction between the ε-subunit and an inhibitor.

Materials:

-

15N-labeled purified Mtb ATP synthase ε-subunit

-

NMR buffer: 20 mM phosphate buffer (pH 6.8), 50 mM NaCl, 5% D2O

-

Inhibitor compound

-

NMR spectrometer

Procedure:

-

Express and purify 15N-labeled ε-subunit.

-

Prepare an NMR sample of the 15N-labeled protein (typically 0.1-0.5 mM) in the NMR buffer.

-

Acquire a 1H-15N HSQC spectrum of the protein alone. This provides a fingerprint of the protein's amide groups.

-

Prepare a stock solution of the inhibitor in the same NMR buffer.

-

Titrate small aliquots of the inhibitor into the protein sample.

-

Acquire a 1H-15N HSQC spectrum after each addition of the inhibitor.

-

Chemical shift perturbations (changes in the position of peaks in the HSQC spectrum) upon inhibitor binding indicate the residues involved in the interaction.

-

The binding affinity can be estimated by monitoring the chemical shift changes as a function of inhibitor concentration.[5]

Visualizations

Signaling Pathway of ε-Subunit Regulation

Caption: Regulatory pathway of the Mtb ATP synthase ε-subunit.

Experimental Workflow for ε-Subunit Inhibitor Discovery

Caption: A typical workflow for the discovery of Mtb ATP synthase ε-subunit inhibitors.

Conclusion

The ε-subunit of the Mycobacterium tuberculosis ATP synthase represents a promising, yet underexplored, target for the development of novel antitubercular agents. Its critical regulatory role and structural uniqueness provide an opportunity for the design of specific inhibitors. This technical guide has provided a foundational understanding of the Mtb ε-subunit, including detailed experimental protocols and data on known inhibitors, to facilitate further research and drug discovery efforts in this vital area. The continued investigation of the ε-subunit and the development of potent and specific inhibitors are critical steps towards overcoming the challenge of drug-resistant tuberculosis.

References

- 1. Variations of Subunit ε of the Mycobacterium tuberculosis F1Fo ATP Synthase and a Novel Model for Mechanism of Action of the Tuberculosis Drug TMC207 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Mycobacterium tuberculosis F-ATP Synthase Inhibitors and Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NMR solution structure of Mycobacterium tuberculosis F-ATP synthase subunit ε provides new insight into energy coupling inside the rotary engine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the c-Ring of Mycobacterium tuberculosis ATP Synthase: A Critical Drug Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

The F1Fo-ATP synthase is a crucial enzyme for cellular energy metabolism across all domains of life, responsible for the synthesis of ATP. In Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, this enzyme is essential for both replicating and dormant bacteria, making it a prime target for novel anti-tubercular drugs.[1][2] The membrane-embedded Fo domain of the ATP synthase contains a crucial component, the c-ring, which acts as a proton-driven rotor. The rotation of this c-ring, fueled by the proton motive force, drives the conformational changes in the F1 catalytic headpiece, leading to ATP synthesis.[3] The diarylquinoline drug bedaquiline (BDQ), a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB), specifically targets the c-ring of the Mtb ATP synthase, highlighting its therapeutic significance.[1][4][5] This technical guide provides a comprehensive overview of the Mtb ATP synthase c-ring, including its structure, function, inhibition, and the experimental methodologies used for its investigation.

Structure and Function of the Mtb ATP Synthase c-Ring

The Mtb ATP synthase possesses a nonameric c-ring (c9), meaning it is composed of nine identical c-subunits.[6][7][8] This is a key distinction from the c-rings of many other bacteria and eukaryotes which can have different stoichiometries. Each c-subunit is a hairpin-like structure with two transmembrane helices connected by a short loop. A critical glutamic acid residue (E61 in Mtb) located in the middle of the second transmembrane helix is essential for proton translocation.[9][10] Protons from the periplasmic space enter a half-channel in the 'a' subunit, bind to the glutamic acid of a c-subunit, induce a rotation of the ring, and are subsequently released into the cytoplasm through another half-channel in the 'a' subunit.[11] This rotation of the c-ring is directly coupled to the rotation of the central stalk (γ and ε subunits), which in turn drives ATP synthesis in the α3β3 catalytic headpiece.[3][11]

Inhibition of the Mtb c-Ring by Bedaquiline and Other Inhibitors

Bedaquiline binds to a specific pocket on the Mtb ATP synthase c-ring, effectively locking the ring and preventing its rotation, thereby halting ATP synthesis.[5][12] This binding site is located at the interface of two adjacent c-subunits and involves interactions with several key amino acid residues.[9] The dimethylamino group of bedaquiline forms an ionic bond with the essential glutamic acid (E61), while other parts of the drug molecule interact with residues such as Asp28, Ala63, and Ile66.[9][10] The high affinity and specificity of bedaquiline for the mycobacterial c-ring over the human mitochondrial counterpart are attributed to the unique amino acid composition and shape of the binding pocket in Mtb.[7]

Mutations in the atpE gene, which encodes the c-subunit, can confer resistance to bedaquiline. These mutations typically alter the amino acids in the drug-binding pocket, reducing the binding affinity of the drug.[9][10][12]

Quantitative Data on Mtb c-Ring Inhibition

The following tables summarize key quantitative data related to the inhibition of the Mtb ATP synthase c-ring.

| Inhibitor | Target | IC50 (nM) | Organism | Reference |

| Bedaquiline | ATP Synthesis | 20-25 | M. phlei | [7] |

| Bedaquiline | ATP Synthesis | 2.5-12.9 | M. smegmatis | [2] |

| Bedaquiline | ATP Hydrolysis | 27 | Yeast (reconstituted) | [4] |

| Bedaquiline | ATP Synthesis | 1100 | Yeast mitochondria | [4] |

| Bedaquiline | ATP Synthesis | 660 | Human mitoplasts | [4] |

| TBAJ-876 | ATP Synthesis | Not explicitly stated, but potent | M. smegmatis | [13] |

| Squaramide 31f | ATP Synthesis | 300 | M. smegmatis | [14] |

| AlMF1 | ATP Synthesis | ~50000 (50 µM) | M. smegmatis (reconstituted) | [15] |

| DeMF1 | ATP Synthesis | 500 | M. smegmatis IMVs | [3] |

| Thiazolidinone | ATP Synthesis | 312 | M. smegmatis IMVs | [16] |

| 6,7-dihydropyrazolo[1,5-α]pyrazin-4-one | ATP Synthesis | 270 | M. smegmatis IMVs | [16] |

| Drug | Strain Type | MIC (µg/mL) | Reference |

| Bedaquiline | Wild-type M. tuberculosis | 0.06 | [12][17] |

| Bedaquiline | Wild-type M. tuberculosis | 0.0039 - 0.25 | [6] |

| Bedaquiline | Wild-type M. tuberculosis (mean) | 0.65 | [5][11] |

| Bedaquiline | Resistant M. tuberculosis (Rv0678 mutation) | 0.25 - 0.5 | [12][17] |

| Bedaquiline | Resistant M. tuberculosis (atpE mutation) | 2 - 8 | [12][17] |

| Bedaquiline | XDR M. tuberculosis (Rv0678 mutation) | 6.4 | [11] |

| Ligand | Binding Target | Kd (nM) | Reference |

| Bedaquiline | c-subunit | 500 | [1] |

| Bedaquiline | ε-subunit | 19100 | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the study of the Mtb ATP synthase c-ring. Below are outlines of key experimental protocols.

Purification of the Mtb ATP Synthase c-Ring

This protocol is a composite based on descriptions of c-ring purification for structural and functional studies.

Caption: Workflow for the overexpression and purification of the Mtb ATP synthase c-ring.

Protocol Steps:

-

Cloning and Overexpression: The atpE gene from M. tuberculosis is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag). The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Large-scale cultures are grown and protein expression is induced.

-

Membrane Preparation: Harvested cells are lysed, and the membrane fraction is isolated by ultracentrifugation.

-

Solubilization: The membrane pellet is resuspended in a buffer containing a mild detergent (e.g., n-dodecyl-β-D-maltoside (DDM)) to solubilize membrane proteins.

-

Chromatographic Purification: The solubilized proteins are subjected to a series of chromatographic steps. If the protein is His-tagged, immobilized metal affinity chromatography (IMAC) is the first step. This is typically followed by ion-exchange and size-exclusion chromatography to obtain a highly pure and homogenous sample of the c-ring.

-

Verification: The purity and identity of the c-ring are confirmed by SDS-PAGE, Western blotting, and mass spectrometry.

ATP Synthesis and Hydrolysis Assays

These assays are fundamental for assessing the functional activity of the ATP synthase and the inhibitory effect of compounds.

Caption: Logical flow of ATP synthesis and hydrolysis assays.

ATP Synthesis Assay Protocol (Luminescence-based): [7][15]

-

Prepare Inverted Membrane Vesicles (IMVs): IMVs from M. smegmatis or M. bovis BCG are prepared by cell lysis and differential centrifugation.

-

Reaction Mixture: A reaction buffer is prepared containing HEPES-KOH, KCl, MgCl2, ADP, inorganic phosphate (Pi), and a respiratory substrate like NADH.

-

Inhibitor Incubation: For inhibition studies, IMVs are pre-incubated with varying concentrations of the inhibitor (e.g., bedaquiline).

-

Initiate Reaction: The reaction is initiated by adding the IMVs to the reaction mixture.

-

ATP Detection: ATP production is continuously monitored using a luciferin/luciferase-based luminescence assay (e.g., CellTiter-Glo®). The light output is proportional to the amount of ATP synthesized.

-

Data Analysis: IC50 values are calculated by plotting the rate of ATP synthesis against the inhibitor concentration.

ATP Hydrolysis Assay Protocol (Malachite Green-based): [18][19]

-

Enzyme Preparation: Either IMVs or purified F1Fo-ATP synthase can be used.

-

Reaction Mixture: A reaction buffer is prepared containing HEPES-KOH, KCl, and MgCl2.

-

Inhibitor Incubation: The enzyme is pre-incubated with the inhibitor.

-

Initiate Reaction: The reaction is started by the addition of ATP.

-

Stop Reaction and Detect Phosphate: After a defined time, the reaction is stopped (e.g., with an acid). The amount of inorganic phosphate released is quantified by adding a Malachite Green reagent, which forms a colored complex with phosphate, measured spectrophotometrically.

X-ray Crystallography of the c-Ring

This technique provides high-resolution structural information of the c-ring and its interaction with inhibitors.

Caption: General workflow for determining the crystal structure of the Mtb c-ring.

-

Sample Preparation: Highly pure and concentrated c-ring, with or without the bound inhibitor, is prepared.

-

Crystallization: The protein is mixed with a crystallization solution containing precipitants (e.g., PEG), buffers, and salts, and crystallization trials are set up using methods like vapor diffusion (hanging or sitting drop).

-

Crystal Harvesting and Data Collection: Suitable crystals are harvested, cryo-protected, and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron beamline.

-

Structure Determination: The diffraction data are processed, and the structure is solved using methods like molecular replacement, using a known structure of a homologous c-ring as a search model.

-

Model Refinement: The initial model is refined against the experimental data to obtain an accurate atomic model of the c-ring.

Cryo-Electron Microscopy (Cryo-EM) of the Entire F1Fo-ATP Synthase

Cryo-EM allows for the structural determination of the entire ATP synthase complex in a near-native state.

Protocol Outline: [20][21][22]

-

Sample Preparation: The purified, intact Mtb F1Fo-ATP synthase is applied to a cryo-EM grid.

-

Vitrification: The grid is rapidly plunge-frozen in liquid ethane to embed the protein complexes in a thin layer of vitreous ice.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of movies of the protein particles.

-

Image Processing: The movies are processed to correct for beam-induced motion, and individual particle images are picked.

-

3D Reconstruction: The particle images are aligned and averaged to generate a high-resolution 3D reconstruction of the ATP synthase.

-

Model Building: An atomic model is built into the cryo-EM density map.

Conclusion

The c-ring of the Mycobacterium tuberculosis ATP synthase is a validated and highly promising target for the development of new anti-tubercular drugs. Its essential role in the energy metabolism of Mtb, coupled with structural differences from its human homologue, provides a window for selective inhibition. A detailed understanding of its structure, function, and interaction with inhibitors, facilitated by the experimental protocols outlined in this guide, is paramount for the rational design of next-generation therapies to combat tuberculosis. The continued application of structural biology, biophysical, and biochemical techniques will undoubtedly uncover further intricacies of this fascinating molecular machine, paving the way for novel therapeutic interventions.

References

- 1. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. static.igem.wiki [static.igem.wiki]

- 4. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of MIC Distribution and Epidemiological Cutoff Values for Bedaquiline and Delamanid in Mycobacterium tuberculosis Using the MGIT 960 System Equipped with TB eXiST - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gaining deeper insights into the surface binding of bedaquiline analogues with the ATP synthase subunit C of Mycobacterium tuberculosis using molecular docking, molecular dynamics simulation and 3D-QSAR techniques - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Binding properties of the anti-TB drugs bedaquiline and TBAJ-876 to a mycobacterial F-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]

- 13. Binding properties of the anti-TB drugs bedaquiline and TBAJ-876 to a mycobacterial F-ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mycobacterium tuberculosis F-ATP Synthase Inhibitors and Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting Mycobacterial F-ATP Synthase C-Terminal α Subunit Interaction Motif on Rotary Subunit γ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 22. Cryo-EM of Mitochondrial Complex I and ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mtb ATP synthase-IN-1 and its Effects on Mycobacterial Energy Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), requires a constant supply of energy in the form of ATP for its survival, replication, and pathogenesis, even in dormant states. The F1Fo-ATP synthase enzyme is central to this energy production, making it a highly validated target for novel anti-tubercular drugs. Mtb ATP synthase-IN-1, also identified in scientific literature as compound 6ab , is a potent and selective inhibitor of this critical enzyme.[1][2][3][4] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative efficacy, safety profile, and the experimental methodologies used for its evaluation.

Introduction to Mycobacterial Energy Metabolism

Mycobacterium tuberculosis is an obligate aerobe that primarily relies on oxidative phosphorylation (OXPHOS) to meet its energy demands.[1] The electron transport chain (ETC) generates a proton motive force (PMF) across the mycobacterial inner membrane. The F1Fo-ATP synthase utilizes this PMF to drive the synthesis of ATP from ADP and inorganic phosphate.[1] The essentiality of this pathway in both replicating and non-replicating (latent) Mtb highlights its vulnerability. Inhibition of ATP synthase leads to a rapid depletion of cellular ATP, disrupting essential cellular processes and ultimately causing bacterial death.[1] The clinical success of bedaquiline, the first ATP synthase inhibitor approved for treating multidrug-resistant TB (MDR-TB), has validated this enzyme as a critical drug target.[2][3]

This compound (compound 6ab)

This compound is a novel diamino substituted cyclobut-3-ene-1,2-dione (squaramide) derivative identified as a potent inhibitor of Mtb.[1][2][3][4] It demonstrates excellent in vitro activity against drug-susceptible Mtb strains and clinically isolated resistant strains.[1][2][3][4] Preliminary studies indicate that its primary target is the Mtb ATP synthase.[1][2][3][4] Furthermore, the compound exhibits a promising druggability profile, including good metabolic stability, low cytotoxicity, and acceptable oral bioavailability.[1][2][3][4]

Mechanism of Action

This compound is believed to function similarly to other ATP synthase inhibitors that target the membrane-embedded Fo rotor ring. By binding to the interface of the a and c subunits, the inhibitor is thought to block the rotation of the c-ring, which is essential for proton translocation across the membrane. This disruption halts the conversion of the proton motive force into the mechanical rotation required for ATP synthesis by the F1 catalytic domain, leading to a profound energy deficit and cell death.

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy, selectivity, and pharmacokinetic properties of this compound.

Table 1: In Vitro Activity and Cytotoxicity

| Parameter | Test Organism/Cell Line | Value | Reference |

|---|---|---|---|

| MIC | M. tuberculosis H37Rv | 0.452 - 0.499 µg/mL | [1][2][3][4] |

| Cytotoxicity (IC50) | Vero Cells | > 64 µg/mL |[1][2][3][4] |

Table 2: Pharmacokinetic Profile in CD-1 Mice

| Route | Dose | Bioavailability/Stability | Reference |

|---|---|---|---|

| Oral (PO) | 50 mg/kg | Acceptable oral bioavailability | [5][6] |

| Intravenous (IV) | 5 mg/kg | Good metabolic stability | [5][6] |

| Note: Detailed parameters such as Cmax, Tmax, AUC, and half-life are not available in the cited abstracts. | | | |

Detailed Experimental Protocols

The precise protocols from the primary literature for this compound are not publicly available. The following sections describe standardized, representative methodologies for the key assays used to characterize such inhibitors.

Mycobacterial ATP Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit ATP production in inverted membrane vesicles (IMVs) isolated from a surrogate mycobacterial species like Mycobacterium smegmatis.

Methodology:

-

Preparation of IMVs: M. smegmatis is cultured to mid-log phase, harvested, and washed. The cell pellet is resuspended in a lysis buffer and subjected to high-pressure disruption (e.g., French press). Unbroken cells and debris are removed by low-speed centrifugation, and the supernatant is subjected to ultracentrifugation to pellet the membrane fraction. The resulting pellet, containing the IMVs, is resuspended in a suitable buffer.

-

ATP Synthesis Reaction: IMVs are incubated in a reaction buffer containing buffer salts (e.g., HEPES-KOH), potassium chloride, magnesium chloride, ADP, and inorganic phosphate.

-

Initiation and Inhibition: The reaction is initiated by adding an electron donor like NADH or succinate to energize the membrane and generate a PMF. Test compounds (like this compound) are added at various concentrations.

-

ATP Detection: After a set incubation period at 37°C, the amount of ATP produced is quantified using a luciferin-luciferase-based bioluminescence assay (e.g., ATP Bioluminescence Assay Kit).

-

Data Analysis: Luminescence is measured using a plate reader. The percent inhibition at each compound concentration is calculated relative to a DMSO control, and the IC50 value is determined by non-linear regression analysis.

Figure 2: Workflow for ATP synthesis inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a common method for Mtb.

Methodology:

-

Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80. The culture is adjusted to a McFarland standard and then diluted to the final inoculum density.

-

Plate Setup: In a 96-well microplate, the test compound is serially diluted in 7H9 broth.

-

Inoculation: The prepared Mtb inoculum is added to each well containing the test compound. Control wells (no drug) are included.

-

Incubation: The plate is sealed and incubated at 37°C for 7-10 days.

-

Growth Detection: A solution of Alamar Blue (resazurin) and Tween 80 is added to each well. The plate is re-incubated for 24-48 hours.

-